molecular formula C23H25NO5S B555563 Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate CAS No. 119290-61-8

Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate

Cat. No.: B555563
CAS No.: 119290-61-8
M. Wt: 427.5 g/mol
InChI Key: ZLZGBBIPWXUQST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate typically involves the esterification of 2-amino-3-phenylpropanoic acid with benzyl alcohol, followed by the sulfonation with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification and sulfonation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the sulfonate group enhances its solubility and reactivity, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

benzyl 2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZGBBIPWXUQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1738-78-9
Record name NSC524126
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-benzyl-3-phenyl-L-alanine toluene-4-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.542
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